molecular formula C13H19NO2 B11885099 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline CAS No. 918665-58-4

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

Cat. No.: B11885099
CAS No.: 918665-58-4
M. Wt: 221.29 g/mol
InChI Key: WSXHRFXLWPWART-UHFFFAOYSA-N
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Description

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline is a chemical compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are often found in natural alkaloids. The presence of methoxy groups at the 6 and 7 positions, along with an ethyl group at the 1 position, makes this compound particularly interesting for various scientific applications.

Preparation Methods

The synthesis of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be achieved through several methods. One common approach involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical method for synthesizing tetrahydroisoquinoline cores . Another method includes the Petasis reaction, which involves the formation of a diastereomeric morpholinone derivative that is further transformed into the desired tetrahydroisoquinoline . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it acts as an inhibitor of catechol-O-methyltransferase, which plays a role in the metabolism of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters, thereby exerting therapeutic effects in conditions like Parkinson’s disease.

Comparison with Similar Compounds

1-Ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline can be compared with other similar compounds such as:

These comparisons highlight the unique structural features and biological activities of this compound, making it a valuable compound for further research and development.

Properties

CAS No.

918665-58-4

Molecular Formula

C13H19NO2

Molecular Weight

221.29 g/mol

IUPAC Name

1-ethyl-6,7-dimethoxy-3,4,6,7-tetrahydroisoquinoline

InChI

InChI=1S/C13H19NO2/c1-4-11-10-8-13(16-3)12(15-2)7-9(10)5-6-14-11/h7-8,12-13H,4-6H2,1-3H3

InChI Key

WSXHRFXLWPWART-UHFFFAOYSA-N

Canonical SMILES

CCC1=NCCC2=CC(C(C=C21)OC)OC

Origin of Product

United States

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